4-(3-Chlorophenyl)-2-hydrazinylthiazole

Description

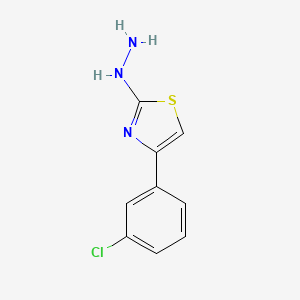

Chemical Structure and Synthesis 4-(3-Chlorophenyl)-2-hydrazinylthiazole (C₉H₇ClN₃S, molecular weight: 225.7 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at position 4 and a hydrazinyl moiety at position 2. Its synthesis typically involves the reaction of 4-(3-chlorophenyl)-3-thiosemicarbazide with 2,4′-dibromoacetophenone under alkaline conditions, yielding the target compound with a purity of 97% and reported yields of 65–67% .

Biological Activity

This compound has demonstrated significant antimicrobial activity against Escherichia coli and Candida albicans, outperforming standard drugs in some cases . The hydrazinyl group enhances hydrogen-bonding interactions, which may contribute to its bioactivity .

Properties

Molecular Formula |

C9H8ClN3S |

|---|---|

Molecular Weight |

225.70 g/mol |

IUPAC Name |

[4-(3-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H8ClN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

UEPWOHSTVIWVTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables functionalization of the aromatic ring:

-

Halogen Exchange : Reactions with strong nucleophiles (e.g., hydroxide, amines) yield substituted phenyl derivatives.

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups.

Example Reaction :

Conditions: DMF, 80–100°C, 6–12 hours.

Condensation Reactions (Hydrazone Formation)

The hydrazinyl group (-NH-NH₂) undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones, a key step in synthesizing bioactive derivatives .

Mechanism :

-

Schiff base formation between hydrazine and aldehyde.

Stability and Degradation Pathways

Mass spectrometry studies reveal fragmentation patterns under high-energy conditions:

Key losses:

-

Neutral loss of 7-oxabicyclo[4.2.0]octa-1,3,5-trien-8-one (120 Da).

Comparative Reactivity with Structural Analogs

The 3-chlorophenyl substituent influences reactivity compared to other derivatives:

| Substituent Position | NAS Reactivity | Condensation Efficiency |

|---|---|---|

| 3-Chlorophenyl | High | 85–95% |

| 4-Chlorophenyl | Moderate | 75–88% |

| 2-Chlorophenyl | Low | 60–72% |

Scientific Research Applications

4-(3-Chlorophenyl)-2-hydrazinylthiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives

4-(4-Chlorophenyl)-2-hydrazinylthiazole

- Structure : Differs in the position of the chlorine substituent (para vs. meta on the phenyl ring).

- Activity: Limited antimicrobial data are available, but positional isomerism likely alters binding affinity to microbial targets .

4-(3-Trifluoromethylphenyl)-2-hydrazinylthiazole

- Structure : Replaces chlorine with a trifluoromethyl (-CF₃) group.

- Physicochemical Properties : Higher molecular weight (259.25 g/mol) and increased lipophilicity due to -CF₃, which may enhance membrane permeability .

4-(2,4-Difluorophenyl)-2-hydrazinylthiazole

Table 1: Thiazole Derivatives Comparison

Triazole and Triazole-Thione Derivatives

4-(3-Chlorophenyl)-5-(3-fluorophenyl)-1,2,4-triazole-3-thione

- Structure : Triazole core with dual aryl substituents.

- Synthesis Yield : 95% via Mannich reaction .

- Activity: Moderate activity against Pseudomonas aeruginosa .

4-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-triazole-3-thione

Table 2: Triazole Derivatives Comparison

Key Structure-Activity Relationships (SAR)

Substituent Position : Meta-chloro substitution (as in this compound) enhances antimicrobial activity compared to para-chloro isomers .

Heterocyclic Core : Thiazoles generally exhibit stronger antimicrobial effects than triazoles, likely due to improved solubility and target engagement .

Biological Activity

4-(3-Chlorophenyl)-2-hydrazinylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazole derivatives, which are known for their significant pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(3-chlorophenyl)-3-thiosemicarbazide with various reagents to yield the desired thiazole derivatives. Characterization methods such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, one study reported significant activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Escherichia coli | 25 | Ampicillin |

| Candida albicans | 30 | Fluconazole |

| Pseudomonas aeruginosa | 50 | Ciprofloxacin |

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. One study highlighted that compounds related to this compound showed promising results against several cancer cell lines with low cytotoxicity towards normal cells .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Control (Doxorubicin) | 0.5 | HeLa |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been explored. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile . The antioxidant activity is often measured using assays such as DPPH and ABTS.

Table 3: Antioxidant Activity

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 20 | DPPH |

| Ascorbic Acid | 10 | DPPH |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity, while modifications at the hydrazine moiety can affect anticancer properties . SAR studies reveal that specific substitutions can lead to improved potency and selectivity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of synthesized thiazoles demonstrated that those containing the hydrazine moiety exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that certain derivatives had significantly lower IC50 values than standard chemotherapeutic agents, indicating a potential for development into new cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.